REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[OH:11].Cl[CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C.CCOC(C)=O>[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[C:8]([CH3:10])[CH:7]=[CH:6][C:5]=1[O:11][CH2:14][C:15]1[CH:20]=[CH:19][C:18]([O:21][CH3:22])=[CH:17][CH:16]=1 |f:2.3.4|
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Name
|
|
Quantity
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4.98 g
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Type
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reactant
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Smiles
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COC(C1=C(C=CC(=C1)C)O)=O
|
Name
|
|
Quantity
|
4.69 g
|
Type
|
reactant
|
Smiles
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ClCC1=CC=C(C=C1)OC
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Name
|
|
Quantity
|
4.55 g
|
Type
|
reactant
|
Smiles
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C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
|
100 mL
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Type
|
solvent
|
Smiles
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CCOC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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WASH
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Details
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washed with 1N HCl solution and brine
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Type
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CUSTOM
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Details
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It is then dried
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Type
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CONCENTRATION
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Details
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concentrated
|
Type
|
CUSTOM
|
Details
|
The residue is purified by flash chromatography
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Name
|
|
Type
|
product
|
Smiles
|
COC(C1=C(C=CC(=C1)C)OCC1=CC=C(C=C1)OC)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |